molecular formula C11H14N2 B13045489 3-Amino-3-(2,3-dimethylphenyl)propanenitrile

3-Amino-3-(2,3-dimethylphenyl)propanenitrile

Cat. No.: B13045489
M. Wt: 174.24 g/mol
InChI Key: HVKHHDVYERUXBL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile and features an amino group and a dimethylphenyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzylamine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-dimethylphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Amino-3-(2,3-dimethylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile
  • 3-(Dimethylamino)propanenitrile

Uniqueness

3-Amino-3-(2,3-dimethylphenyl)propanenitrile is unique due to the presence of both an amino group and a dimethylphenyl group on the same carbon atom This structural feature imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-amino-3-(2,3-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11H,6,13H2,1-2H3

InChI Key

HVKHHDVYERUXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)C

Origin of Product

United States

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